Cas no 1261787-23-8 (3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)

3-(Chloromethyl)-2-(trifluoromethyl)naphthalene 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene
-
- インチ: 1S/C12H8ClF3/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14,15)16/h1-6H,7H2
- InChIKey: JTEHCTJKLRVUTI-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C2C=CC=CC2=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 0
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219002047-500mg |
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene |
1261787-23-8 | 98% | 500mg |
989.80 USD | 2021-05-31 | |
Alichem | A219002047-1g |
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene |
1261787-23-8 | 98% | 1g |
1,718.70 USD | 2021-05-31 |
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3-(Chloromethyl)-2-(trifluoromethyl)naphthaleneに関する追加情報
Introduction to 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene (CAS No. 1261787-23-8)
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene, identified by the Chemical Abstracts Service Number (CAS No.) 1261787-23-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound, featuring a naphthalene core substituted with a chloromethyl group at the 3-position and a trifluoromethyl group at the 2-position, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry.
The presence of both electron-withdrawing and electron-donating functional groups in 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene contributes to its versatility in chemical reactions. The chloromethyl moiety serves as a reactive site for nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. These characteristics have positioned this compound as a key building block in the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the potential of 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have demonstrated its utility in generating derivatives with enhanced binding affinity to protein targets, which is a cornerstone of modern drug discovery.
The influence of the trifluoromethyl group on the electronic properties of the naphthalene ring has been extensively studied. This substituent not only improves the compound's pharmacokinetic profile but also influences its spectroscopic properties, making it suitable for applications in photopharmacology and fluorinated drug development. The increasing demand for fluorinated compounds in pharmaceuticals stems from their ability to modulate metabolic pathways and improve drug efficacy.
In materials science, 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene has been explored for its potential in creating advanced polymers and liquid crystals. The combination of electron-deficient and electron-rich regions within its structure allows for the design of materials with tailored electronic and optical properties. These applications are particularly relevant in the development of organic semiconductors and optoelectronic devices, where precise control over molecular architecture is essential.
The synthesis of 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene typically involves multi-step organic reactions, starting from commercially available naphthalene derivatives. The introduction of the chloromethyl group is often achieved through chlorination or nucleophilic substitution reactions, while the trifluoromethyl group is incorporated via metal-catalyzed cross-coupling or direct fluorination techniques. These synthetic strategies highlight the compound's importance as a versatile intermediate in organic synthesis.
Recent research has also focused on the environmental and computational aspects of working with 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene. Computational modeling has been employed to predict its reactivity and optimize synthetic routes, reducing experimental trial-and-error. Additionally, studies have investigated its biodegradability and potential environmental impact, ensuring that its use aligns with sustainable chemistry principles.
The pharmaceutical industry continues to explore new applications for 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene, particularly in the development of small-molecule drugs targeting neurological disorders, cancer, and infectious diseases. Its structural features make it an attractive scaffold for designing molecules with improved selectivity and reduced side effects. Collaborative efforts between academia and industry are driving innovation in this area, leading to promising candidates for clinical evaluation.
As our understanding of molecular interactions deepens, so does the appreciation for compounds like 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene. The ability to fine-tune its properties through strategic functionalization opens up endless possibilities for drug discovery and material science. Future research will likely focus on expanding its applications into emerging fields such as nanotechnology and green chemistry, further solidifying its role as a cornerstone compound in modern chemical research.
1261787-23-8 (3-(Chloromethyl)-2-(trifluoromethyl)naphthalene) 関連製品
- 80480-42-8(methyl 4,6-dioxoheptanoate)
- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)
- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)
- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 141484-09-5(3-Cyclohexen-1-amine, 4-methyl-, (R)-)
- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)
- 2694058-37-0(rac-tert-butyl (3aR,6aS)-3-methyl-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate)
- 942190-66-1(methyl 3-methoxypyrrolidine-3-carboxylate)




